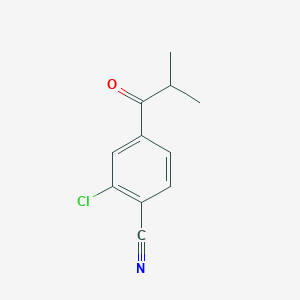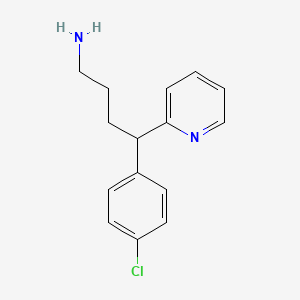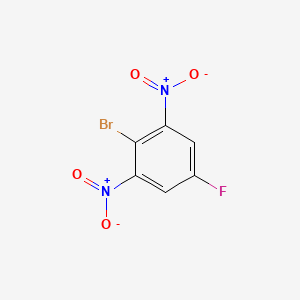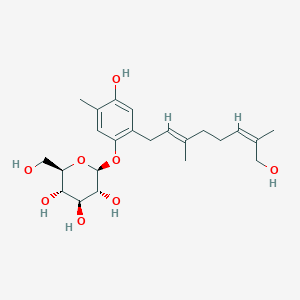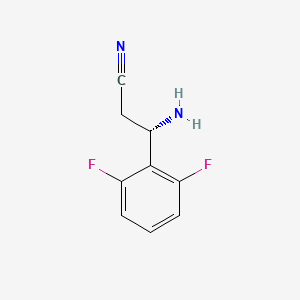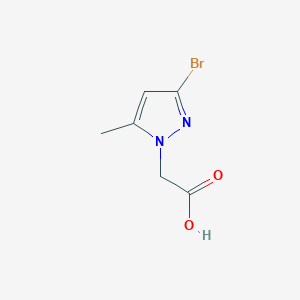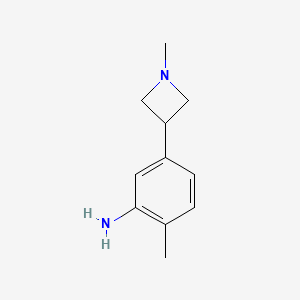
2-Methyl-5-(1-methylazetidin-3-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1-methylazetidin-3-YL)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a methyl group attached to the aniline ring and a methylazetidine moiety. It is a versatile chemical used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis. Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound .
Analyse Chemischer Reaktionen
2-Methyl-5-(1-methylazetidin-3-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding quinoline derivatives, which are valuable in medicinal chemistry . Reduction reactions can yield amine derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1-methylazetidin-3-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound is utilized in the industry for the production of dyes, catalysts, and materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(1-methylazetidin-3-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(1-methylazetidin-3-YL)aniline can be compared with other similar compounds, such as quinoline derivatives and other azetidine-containing molecules. Quinoline derivatives, for example, are known for their broad range of biological activities, including antimalarial, antimicrobial, and anticancer effects . The presence of the methylazetidine moiety in this compound imparts unique reactivity and selectivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-methyl-5-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C11H16N2/c1-8-3-4-9(5-11(8)12)10-6-13(2)7-10/h3-5,10H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
MQCBGDIKEYWJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CN(C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




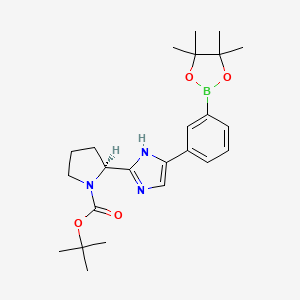


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
